3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide
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Description
3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C13H18ClNO4S and its molecular weight is 319.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry Applications N-chloro-N-methoxybenzenesulfonamide serves as a versatile chlorinating agent, enabling the efficient chlorination of a wide array of organic substrates, such as 1,3-diketones, β-keto esters, and phenols, yielding chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016). This highlights the utility of such compounds in organic synthesis, offering a straightforward approach to introducing chloro groups into molecules, which is crucial for further chemical transformations or enhancing biological activity.
Antifungal and Anti-HIV Activities Sulfonamide derivatives have been synthesized and evaluated for their potential antifungal and anti-HIV activities. Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides exhibited promising results in vitro, indicating the potential of sulfonamide-based compounds in developing new therapeutic agents for these diseases (M. Zareef et al., 2007).
Photodynamic Therapy for Cancer Treatment Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant potential for photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit high singlet oxygen quantum yield, a key factor for the effectiveness of PDT, suggesting their utility in treating cancer through light-induced mechanisms (M. Pişkin et al., 2020).
Antitumor and Gene Expression Studies The antitumor activities of sulfonamide derivatives, including those similar to "3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide," have been extensively studied. For example, compounds have been identified as potent cell cycle inhibitors with promising applications in cancer therapy, highlighting the role of sulfonamides in medicinal chemistry and drug development (T. Owa et al., 2002).
Properties
IUPAC Name |
3-chloro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-19-12-5-4-10(8-11(12)14)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNVEUKEDTVZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.